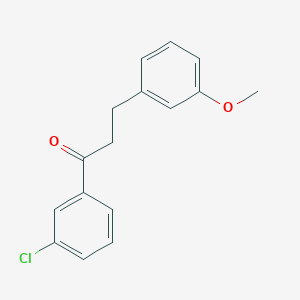

3'-Chloro-3-(3-methoxyphenyl)propiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-7,10-11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDYZEYFRUMHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644224 | |

| Record name | 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-68-0 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Chloro 3 3 Methoxyphenyl Propiophenone

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group is a central feature of the molecule's reactivity, serving as an electrophilic center for nucleophilic attack and a site for functionalization at the adjacent α-carbon.

Nucleophilic Addition Reactions and Subsequent Derivatizations

The electrophilic carbon of the carbonyl group in 3'-Chloro-3-(3-methoxyphenyl)propiophenone is susceptible to attack by a variety of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

Grignard Reactions: Organomagnesium halides (Grignard reagents) are expected to react readily with the ketone to form tertiary alcohols. For instance, the addition of a Grignard reagent such as phenylmagnesium bromide would yield 1-(3-chlorophenyl)-1-phenyl-3-(3-methoxyphenyl)propan-1-ol. The reaction of 3'-chloropropiophenone (B116997) with Grignard reagents derived from ethyl bromide has been documented, leading to the corresponding tertiary alcohol.

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. researchgate.net The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would be expected to produce 1-(3-chlorophenyl)-1-(3-methoxyphenyl)prop-1-ene. The choice of ylide allows for the introduction of a wide variety of substituted alkene moieties. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. researchgate.net

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(3-chlorophenyl)-3-(3-methoxyphenyl)propan-1-ol, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation can also be employed for this purpose.

| Reaction Type | Reagent | Expected Product |

| Grignard Reaction | Phenylmagnesium Bromide | 1-(3-chlorophenyl)-1-phenyl-3-(3-methoxyphenyl)propan-1-ol |

| Wittig Reaction | Methylenetriphenylphosphorane | 1-(3-chlorophenyl)-1-(3-methoxyphenyl)prop-1-ene |

| Reduction | Sodium Borohydride | 1-(3-chlorophenyl)-3-(3-methoxyphenyl)propan-1-ol |

Alpha-Functionalization and Carbon-Carbon Bond Formation Adjacent to the Carbonyl

The protons on the carbon atom alpha to the ketone (the α-carbon) are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of reactions to form new carbon-carbon and carbon-heteroatom bonds.

Halogenation: The α-position can be halogenated under either acidic or basic conditions. For instance, treatment with bromine in acetic acid would likely yield 2-bromo-3'-chloro-3-(3-methoxyphenyl)propiophenone. This α-halo ketone is a valuable intermediate for further synthetic transformations.

Alkylation: The enolate can be alkylated by treatment with an alkyl halide. This reaction allows for the introduction of a wide range of alkyl groups at the α-position. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of this compound, reaction with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in the presence of an acid catalyst would be expected to yield the corresponding Mannich base, 3-(dimethylamino)-2-methyl-1-(3-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one.

| Reaction Type | Reagents | Expected Product |

| α-Halogenation | Bromine, Acetic Acid | 2-bromo-3'-chloro-3-(3-methoxyphenyl)propiophenone |

| α-Alkylation | Base, Methyl Iodide | 3'-chloro-2-methyl-3-(3-methoxyphenyl)propiophenone |

| Mannich Reaction | Formaldehyde, Dimethylamine, HCl | 3-(dimethylamino)-2-methyl-1-(3-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one |

Transformations of the Aromatic Ring Substituents

The presence of both an aryl chloride and a methoxyaryl group provides opportunities for a range of transformations on the aromatic rings.

Cross-Coupling and Substitution Reactions Utilizing the Aryl Chloride Moiety

The aryl chloride functionality is a key handle for transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming biaryl compounds. libretexts.orgnih.gov The reaction of this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base would be expected to yield 3'-phenyl-3-(3-methoxyphenyl)propiophenone. The reaction conditions can be tuned to tolerate a wide variety of functional groups. wikipedia.org

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. libretexts.orgjk-sci.comorganic-chemistry.org Reacting this compound with an amine, such as aniline, under the appropriate catalytic conditions would lead to the corresponding N-arylated product, 3'-(phenylamino)-3-(3-methoxyphenyl)propiophenone.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The coupling of this compound with an alkyne like phenylacetylene, catalyzed by palladium and a copper co-catalyst, would produce 3'-(phenylethynyl)-3-(3-methoxyphenyl)propiophenone.

| Reaction Type | Reagents | Expected Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, Base | 3'-phenyl-3-(3-methoxyphenyl)propiophenone |

| Buchwald-Hartwig Amination | Aniline, Pd catalyst, Base | 3'-(phenylamino)-3-(3-methoxyphenyl)propiophenone |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst, Base | 3'-(phenylethynyl)-3-(3-methoxyphenyl)propiophenone |

Chemical Modifications and Cleavages of the Methoxy (B1213986) Aromatic Group

The methoxy group on the second aromatic ring is generally stable, but it can be cleaved under specific and often harsh conditions to reveal a phenolic hydroxyl group.

Ether Cleavage: The demethylation of the methoxy group can be achieved using strong Lewis acids such as boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr). This reaction would convert this compound into 3'-chloro-3-(3-hydroxyphenyl)propiophenone. These conditions are often harsh and may affect other functional groups in the molecule if not carefully controlled.

| Reaction Type | Reagent | Expected Product |

| Ether Cleavage | Boron Tribromide (BBr3) | 3'-chloro-3-(3-hydroxyphenyl)propiophenone |

| Ether Cleavage | Hydrobromic Acid (HBr) | 3'-chloro-3-(3-hydroxyphenyl)propiophenone |

Skeletal Rearrangements, Homologations, and Chain Elongation Reactions of Aryl Ketones

The propiophenone (B1677668) skeleton can undergo several types of rearrangements and chain modification reactions, often under specific catalytic or thermal conditions.

Willgerodt-Kindler Reaction: This reaction transforms an aryl alkyl ketone into a terminal amide. jk-sci.com For this compound, treatment with sulfur and a secondary amine like morpholine (B109124) would be expected to yield 3-(3-chlorophenyl)-3-(3-methoxyphenyl)propanethioamide, which can then be hydrolyzed to the corresponding amide. This reaction effectively moves the carbonyl functionality to the terminal carbon of the alkyl chain.

Pinacol-type Rearrangements: If the ketone is first converted to a vicinal diol (for example, through reduction followed by dihydroxylation of an alkene intermediate from a Wittig reaction), this diol could undergo a pinacol (B44631) rearrangement under acidic conditions. This would involve the migration of one of the aryl groups, leading to a rearranged ketone with a different carbon skeleton.

| Reaction Type | Reagents | Expected Product Type |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Terminal Thioamide/Amide |

| Homologation | Diazomethane (B1218177), Lewis Acid | Chain-extended Ketone |

| Pinacol Rearrangement (of derived diol) | Acid | Rearranged Ketone |

Mechanistic Investigations of Reactions Involving 3 Chloro 3 3 Methoxyphenyl Propiophenone Architectures

Elucidation of Reaction Mechanisms for Electrophilic Aromatic Substitutions (e.g., Friedel-Crafts)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for modifying the aromatic rings of molecules like 3'-Chloro-3-(3-methoxyphenyl)propiophenone. The mechanism proceeds through a two-step process: initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. khanacademy.orgvedantu.com The rate and regioselectivity of these reactions are profoundly influenced by the electronic nature of the substituents already present on the aromatic rings.

In the context of this compound, two distinct aromatic rings are available for EAS, and their reactivity is governed by different sets of substituents.

The 3-chlorophenyl ring: This ring is substituted with a chloro group and the propionyl group [-C(O)CH₂-R]. The chloro group is an electron-withdrawing group via induction but has lone pairs that can be donated through resonance. This combination makes it a deactivating group, slowing down the rate of EAS compared to benzene (B151609), yet it directs incoming electrophiles to the ortho and para positions. youtube.com The propionyl group is a strong electron-withdrawing group due to the carbonyl, making it a powerful deactivator and a meta-director. rsc.org Therefore, electrophilic attack on this ring would be significantly disfavored and, if forced, would likely occur at the positions meta to the ketone and ortho or para to the chlorine, leading to complex product mixtures.

The 3-methoxyphenyl (B12655295) ring: This ring is attached at the β-carbon of the propiophenone (B1677668) chain and possesses a methoxy (B1213986) group. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, making the ring significantly activated towards EAS. It is a potent ortho, para-director. youtube.com Consequently, electrophilic substitution will overwhelmingly occur on this ring.

Friedel-Crafts Acylation Example:

A Friedel-Crafts acylation on the this compound architecture would selectively occur on the more activated 3-methoxyphenyl ring. The mechanism, using an acyl chloride (RCOCl) and a Lewis acid catalyst like AlCl₃, involves the following key steps:

Generation of the Electrophile: The Lewis acid coordinates to the chlorine of the acyl chloride, leading to the formation of a highly electrophilic acylium ion (R-C≡O⁺), which is resonance-stabilized. khanacademy.orgyoutube.com

Nucleophilic Attack: The π-electrons of the activated 3-methoxyphenyl ring attack the acylium ion. This attack is directed to the positions ortho and para to the methoxy group due to its powerful activating and directing effect. This is the rate-determining step. khanacademy.org

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and regenerating the catalyst. vedantu.com

The regiochemical outcome is a mixture of isomers, with substitution occurring at the 2-, 4-, and 6-positions relative to the propiophenone chain attachment point. The precise ratio is influenced by steric hindrance.

| Substituent Group | Ring | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -Cl (Chloro) | 3-chlorophenyl | Inductively Withdrawing, Resonance Donating | Deactivating | Ortho, Para |

| -C(O)R (Acyl) | 3-chlorophenyl | Inductively and Resonance Withdrawing | Strongly Deactivating | Meta |

| -OCH₃ (Methoxy) | 3-methoxyphenyl | Inductively Withdrawing, Resonance Donating | Strongly Activating | Ortho, Para |

| -R (Alkyl chain) | 3-methoxyphenyl | Inductively Donating | Activating | Ortho, Para |

Detailed Studies on Reductive and Oxidative Transformation Pathways

The carbonyl group in the propiophenone structure is a primary site for reductive and oxidative transformations.

Reductive Transformation Pathways:

The reduction of the ketone in this compound to a secondary alcohol is a common transformation. The mechanism depends on the reducing agent used.

Hydride Reduction (e.g., with Sodium Borohydride (B1222165), NaBH₄): This is a two-step process. masterorganicchemistry.com

Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.orgyoutube.com This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate. pressbooks.pub

Protonation: The resulting alkoxide is then protonated by a protic solvent (like methanol (B129727) or ethanol) in a workup step to yield the final secondary alcohol product. libretexts.orgpressbooks.pub One mole of NaBH₄ can, in theory, reduce four moles of ketone. studylib.net

Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni): This process occurs on the surface of a metal catalyst. The ketone is adsorbed onto the catalyst surface, and hydrogen atoms, also adsorbed on the surface, are added sequentially across the carbonyl double bond. This typically results in the syn-addition of hydrogen.

Oxidative Transformation Pathways:

A key oxidative pathway for ketones is the Baeyer-Villiger oxidation , which involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group to form an ester. organic-chemistry.orgsigmaaldrich.com

The mechanism proceeds as follows:

Protonation/Activation: The reaction is often initiated by protonation of the carbonyl oxygen by a peroxyacid, which increases the electrophilicity of the carbonyl carbon. organicchemistrytutor.com

Nucleophilic Addition: The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org

Rearrangement: In the rate-determining step, one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxide linkage, with simultaneous cleavage of the weak O-O bond and departure of a carboxylate leaving group. wikipedia.org

Deprotonation: The resulting protonated ester is deprotonated to give the final product.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. For 3'-Chloro-3-(3-(3-methoxyphenyl)ethyl)phenone, the two groups are the 3-chlorophenyl group and the 3-(3-methoxyphenyl)ethyl group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. organic-chemistry.org In this case, the aryl (3-chlorophenyl) group has a higher migratory aptitude than the primary alkyl-type [CH₂(CH₂)R] group. Therefore, the oxygen atom would be inserted between the carbonyl carbon and the 3-chlorophenyl ring.

| Transformation | Reagent(s) | Key Intermediate | Product Type |

|---|---|---|---|

| Ketone Reduction | NaBH₄, EtOH/MeOH | Tetrahedral alkoxide | Secondary alcohol |

| Catalytic Hydrogenation | H₂, Pd/C | Surface-adsorbed species | Secondary alcohol |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | Criegee intermediate | Ester |

Mechanistic Insights into Carbon-Carbon Bond Cleavage and Formation Processes in Aryl Ketones

The carbon framework of aryl ketones can be modified through reactions that cleave or form carbon-carbon bonds, often at the α-position to the carbonyl group.

Carbon-Carbon Bond Formation:

A prominent example of C-C bond formation is the palladium-catalyzed α-arylation of ketones . This reaction couples the α-carbon of a ketone with an aryl halide. The generally accepted mechanism involves a catalytic cycle: nih.gov

Oxidative Addition: A low-valent palladium(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form an arylpalladium(II) complex. nih.gov

Enolate Formation & Transmetalation: A base deprotonates the ketone at the α-position to form an enolate. This enolate then undergoes transmetalation with the arylpalladium(II) complex, replacing the halide with the enolate ligand to form an arylpalladium(II) enolate intermediate. nih.govchemrxiv.org

Reductive Elimination: The final α-arylated ketone product is formed via reductive elimination from the arylpalladium(II) enolate intermediate, which regenerates the palladium(0) catalyst. nih.govnih.gov This is often the rate-determining step. chemrxiv.org

For this compound, this reaction could be used to introduce an additional aryl group at the α-carbon (the carbon between the carbonyl and the 3-methoxyphenyl group).

Carbon-Carbon Bond Cleavage:

Transition metals can also mediate the cleavage of C-C bonds. While often requiring strained systems, chelation-assisted strategies can facilitate the cleavage of unstrained C-C bonds in molecules like aryl ketones. illinois.edu

Mechanisms for C-C bond cleavage include:

Oxidative Addition: A low-valent metal center can directly insert into a C-C σ-bond. This is a reverse of reductive elimination and is thermodynamically more challenging for unstrained bonds. wiley-vch.deresearchgate.net

β-Carbon Elimination: This is a common pathway in organometallic chemistry. If a metal is bound to the molecule, a C-C bond in the β-position relative to the metal can cleave, forming a new metal-carbon bond and a C=C or C=O double bond. This is the reverse of carbometalation. wiley-vch.descilit.com For an aryl ketone, this could occur from a metal alkoxide intermediate formed by coordination to the carbonyl oxygen.

The Baeyer-Villiger oxidation, discussed in section 4.2, is also a prime example of an oxidative C-C bond cleavage reaction. sigmaaldrich.com

Stereochemical Control Mechanisms in Asymmetric Transformations

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol presents an opportunity to control stereochemistry. Asymmetric synthesis aims to produce one enantiomer of the product in excess.

Asymmetric Catalytic Hydrogenation:

This is achieved using a chiral catalyst, typically a transition metal complex with chiral ligands. A well-studied example is the Noyori-type asymmetric hydrogenation using Ruthenium(II) catalysts with chiral diphosphine (e.g., BINAP) and chiral diamine ligands. nih.govmdpi.com

The mechanism is believed to involve a metal-ligand bifunctional concerted process within a six-membered transition state:

Catalyst Activation: The precatalyst is activated to form an 18-electron Ru(II) hydride species. mdpi.com

Substrate Coordination & H-Bonding: The ketone substrate coordinates to the metal center. Simultaneously, the N-H group of the diamine ligand forms a hydrogen bond with the carbonyl oxygen of the ketone. This interaction is crucial for stabilizing the transition state and for stereodifferentiation. mdpi.com

Hydride and Proton Transfer: In a concerted, six-membered pericyclic transition state, the hydride (H⁻) on the ruthenium is transferred to the electrophilic carbonyl carbon, while the proton (H⁺) from the N-H group is transferred to the carbonyl oxygen. nih.gov

Product Release: The chiral alcohol product is released, and the catalyst is regenerated to continue the cycle.

The enantioselectivity arises from the steric and electronic interactions between the ketone's substituents (the 3-chlorophenyl group and the 3-(3-methoxyphenyl)ethyl group) and the chiral environment created by the ligands in the transition state. The catalyst's chiral pocket favors the binding of the substrate in one specific orientation, exposing one of the two prochiral faces of the carbonyl group to hydride attack over the other. mdpi.comacs.org

Biocatalytic Reductions:

Theoretical and Computational Chemistry Applied to 3 Chloro 3 3 Methoxyphenyl Propiophenone Systems

Density Functional Theory (DFT) Studies on Molecular Structures and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of 3'-Chloro-3-(3-methoxyphenyl)propiophenone, DFT calculations would be instrumental in determining its optimized molecular geometry. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.

Furthermore, DFT is employed to elucidate key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated using DFT, which visualize the charge distribution across the molecule and indicate regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For a molecule like this compound, DFT studies could explore how the chloro and methoxy (B1213986) substituents influence the electron density distribution on the aromatic rings and the reactivity of the propiophenone (B1677668) backbone.

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational data on bond lengths and angles. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic excitation energies. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | A method for partitioning the total charge of a molecule among its constituent atoms. | Helps in understanding the charge distribution and reactivity of different atomic sites. |

Computational Analysis of Reaction Pathways, Intermediates, and Transition States

Computational chemistry offers the tools to model chemical reactions, providing a window into the energetic and structural changes that occur as reactants are converted to products. For this compound, this could involve studying its synthesis or its degradation pathways.

By mapping the potential energy surface of a reaction, computational methods can identify stable intermediates and the high-energy transition states that connect them. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This information is invaluable for optimizing reaction conditions and understanding reaction mechanisms at a molecular level.

For instance, the synthesis of this compound likely involves a Friedel-Crafts acylation or a similar electrophilic aromatic substitution. Computational analysis could model the step-by-step mechanism of such a reaction, identifying the key intermediates and transition states, and clarifying the role of catalysts.

| Computational Target | Description | Application to this compound |

| Reaction Coordinate | The path of a reaction from reactants to products. | Can be modeled to understand the mechanism of its formation or decomposition. |

| Transition State | The highest energy point along the reaction coordinate. | Its structure and energy determine the reaction rate. |

| Reaction Intermediates | Stable or semi-stable species formed during the reaction. | Their identification helps in elucidating the reaction mechanism. |

In Silico Predictions of Conformational Preferences and Intermolecular Interactions

The flexible propane (B168953) chain in this compound allows for multiple spatial arrangements, or conformations. In silico methods, such as conformational analysis, can be used to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

These computational techniques systematically rotate the rotatable bonds in the molecule and calculate the energy of each resulting conformation. The results can be presented as a potential energy surface, highlighting the low-energy (and therefore more populated) conformations.

Furthermore, computational models can predict how this compound might interact with other molecules, such as solvent molecules or biological macromolecules. These intermolecular interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to the substance's behavior in different environments. For example, docking studies could predict how this molecule might bind to a specific protein target, which is a key step in drug discovery.

| Analysis Type | Description | Relevance to this compound |

| Conformational Search | A computational method to find the low-energy conformations of a molecule. | Identifies the preferred shapes of the molecule in solution or in a biological system. |

| Intermolecular Interaction Energy | The energy associated with the non-covalent interactions between molecules. | Helps to understand its solubility and potential for forming complexes. |

| Molecular Docking | A simulation of the binding of a small molecule to a macromolecular target. | Could predict its potential biological activity by modeling interactions with proteins. |

Applications of 3 Chloro 3 3 Methoxyphenyl Propiophenone As a Versatile Synthetic Building Block

Role as a Precursor in the Synthesis of Complex Organic Molecules

The propiophenone (B1677668) core is a well-established structural motif in the synthesis of numerous pharmaceuticals. Specific derivatives of this core are recognized as key intermediates in the industrial production of important active pharmaceutical ingredients (APIs). For instance, 3-methoxypropiophenone is a critical intermediate for the synthesis of Tapentadol hydrochloride, a centrally acting analgesic used for moderate to severe acute pain. google.com Similarly, 3'-chloropropiophenone (B116997) is a key intermediate in the synthesis of Bupropion, a medication primarily used as an antidepressant and smoking cessation aid. google.com

The synthetic value of these precursors lies in their ability to undergo a variety of chemical modifications at the carbonyl group and the adjacent carbons, allowing for the stepwise construction of more complex molecular architectures. The presence of chloro and methoxy (B1213986) substituents on the phenyl rings of 3'-Chloro-3-(3-methoxyphenyl)propiophenone provides additional handles for modification or can be used to tune the electronic properties and reactivity of the molecule.

Table 1: Synthesis of Key Propiophenone Intermediates

| Intermediate | Starting Materials | Catalyst/Reagents | Solvent | Yield | Purity |

|---|---|---|---|---|---|

| 3-methoxypropiophenone | m-methoxybromobenzene, magnesium, propionitrile | Aluminum chloride | Tetrahydrofuran (THF) | 88.6% | >99.44% |

This table summarizes synthesis methods for key propiophenone precursors, demonstrating the high yields and purity achievable in their production, which underscores their importance as industrial intermediates. google.comgoogle.com

Development of Novel Reaction Methodologies Utilizing the Propiophenone Core

The propiophenone skeleton has been instrumental in the development of innovative reaction methodologies. A significant example involves the use of 3-chloropropiophenones in a domino reaction sequence to construct complex heterocyclic systems. rsc.org Researchers have developed a palladium(II)-catalyzed, copper(II)-mediated reaction of N-protected indoles with 3-chloropropiophenones. rsc.org

A key feature of this methodology is the in-situ generation of a reactive enone (an α,β-unsaturated ketone). The process begins with a base-mediated dehydrochlorination of the 3-chloropropiophenone (B135402), which forms the enone intermediate directly in the reaction mixture. This transient species then participates in a subsequent Diels-Alder cycloaddition. rsc.org This strategy of generating the reactive species in-situ is highly efficient as it avoids the need to handle potentially unstable enone substrates and minimizes the formation of side products. rsc.org This domino sequence, which combines dehydrochlorination, alkenylation, and cycloaddition-oxidation steps, represents a sophisticated use of the propiophenone core to drive the formation of multiple chemical bonds in a single operation. rsc.org

Contribution to the Design and Construction of Advanced Chemical Scaffolds

The development of novel reaction methodologies using the propiophenone core directly contributes to the construction of advanced chemical scaffolds, which are core structures of molecules with defined three-dimensional arrangements. These scaffolds are fundamental in medicinal chemistry for exploring new biological targets.

The previously mentioned domino reaction of 3-chloropropiophenones with indoles culminates in the synthesis of carbazoles. rsc.org Carbazoles are an important class of aromatic heterocyclic nuclei that form the structural basis of many naturally occurring alkaloids and synthetic compounds with significant biological activity. rsc.org In this process, the propiophenone derivative serves as the building block for the benzene (B151609) ring that is fused to the indole (B1671886) core to create the final carbazole (B46965) scaffold. rsc.org The ability to use readily available propiophenone starting materials to efficiently construct such valuable and complex scaffolds highlights their critical role in synthetic and medicinal chemistry. rsc.org

Table 2: Synthesis of Carbazoles from 3-Chloropropiophenone and Indoles

| Indole Reactant | Base | Oxidant | Solvent | Yield |

|---|---|---|---|---|

| N-Methylindole | Cs₂CO₃ | Cu(OAc)₂ | DMF/DMSO | 85% |

| N-Benzylindole | Cs₂CO₃ | Cu(OAc)₂ | DMF/DMSO | 81% |

| N-Phenylindole | Cs₂CO₃ | Cu(OAc)₂ | DMF/DMSO | 75% |

This table presents isolated yields for the synthesis of various carbazole derivatives, illustrating the effectiveness of the domino reaction utilizing a 3-chloropropiophenone precursor. rsc.org

Utility in the Synthesis of Highly Functionalized Organic Intermediates

Beyond serving as a precursor for a final target molecule, the propiophenone structure is a platform for creating a wide range of highly functionalized organic intermediates. The reactivity of the carbonyl group is central to this utility. It can be transformed into alcohols, alkenes, imines, and other functional groups, each opening up new avenues for further chemical synthesis.

The in-situ generation of enones from 3-chloropropiophenones is a prime example of creating a highly functionalized and reactive intermediate. rsc.org This transient enone is immediately consumed in a cycloaddition reaction, demonstrating a highly controlled and efficient synthetic strategy. rsc.org Furthermore, the ketone can react with amines to form Schiff bases, which are versatile intermediates themselves. For example, related methoxy-substituted aromatic aldehydes and ketones are used to prepare Schiff base/ester systems that exhibit interesting optical and thermal properties. mdpi.com This versatility allows chemists to use the propiophenone core as a starting point and, through a series of controlled chemical reactions, introduce a high degree of functional complexity, leading to valuable intermediates for materials science and pharmaceutical development.

Q & A

Q. Q1: What are the standard synthetic routes for 3'-Chloro-3-(3-methoxyphenyl)propiophenone, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-substituted aromatic ketone intermediate is functionalized with a methoxyphenyl group. Key steps include:

- Acylation : Reacting 3-methoxyphenylpropionyl chloride with a chlorobenzene derivative under Lewis acid catalysis (e.g., AlCl₃) .

- Purification : Column chromatography or recrystallization to isolate the product.

- Validation : Use NMR (¹H/¹³C) to confirm substituent positions, IR for carbonyl (C=O) stretch (~1680 cm⁻¹), and HPLC-MS for purity (>95%) .

Q. Q2: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities to prevent environmental release of chlorinated byproducts .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., silica gel) and avoid aqueous rinsing to prevent contamination .

Advanced Research Questions

Q. Q3: How can reaction conditions be optimized to improve the yield of this compound in asymmetric reductions?

Methodological Answer:

- Parameter Screening : Systematically vary substrate concentration (e.g., 3.33–20 mM), temperature (25–40°C), and biocatalyst load (e.g., R. mucilaginosa cells) to identify optimal conditions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic acylation but may require lower temperatures to minimize side reactions .

- Catalyst Recycling : Immobilize catalysts on silica or polymer supports to improve reusability and reduce costs .

Q. Q4: How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular viability) to differentiate artifact-driven vs. mechanism-driven effects.

- Structural Confirmation : Verify derivative structures via X-ray crystallography to rule out isomerization or degradation .

- Batch Consistency : Replicate experiments using independently synthesized batches to confirm reproducibility .

Q. Q5: What strategies are effective for incorporating this compound into multi-step syntheses of bioactive molecules?

Methodological Answer:

- Intermediate Functionalization : Use the ketone group for nucleophilic additions (e.g., Grignard reagents) or reductive amination to introduce amine moieties .

- Protection/Deprotection : Protect the methoxy group with TBSCl during harsh reactions (e.g., halogenation) to prevent demethylation .

- Cross-Coupling : Employ Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the chloro-substituted position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.